molecular formula C14H18NO3+ B1623233 methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate CAS No. 213534-31-7

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

Cat. No.: B1623233
CAS No.: 213534-31-7
M. Wt: 248.30 g/mol
InChI Key: PHTILULPLFUXPS-GFCCVEGCSA-O
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst in methanol (MeOH) under reflux conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom.

    Piperidinone: A piperidine derivative with a ketone functional group.

    Benzylpiperidine: A piperidine derivative with a benzyl group attached.

Uniqueness

Methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate is unique due to its specific structural features, including the presence of a benzyl group and a carboxylate ester. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

213534-31-7

Molecular Formula

C14H18NO3+

Molecular Weight

248.30 g/mol

IUPAC Name

methyl (3R)-1-benzyl-4-oxopiperidin-1-ium-3-carboxylate

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/p+1/t12-/m1/s1

InChI Key

PHTILULPLFUXPS-GFCCVEGCSA-O

Isomeric SMILES

COC(=O)[C@@H]1C[NH+](CCC1=O)CC2=CC=CC=C2

SMILES

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2

Canonical SMILES

COC(=O)C1C[NH+](CCC1=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.